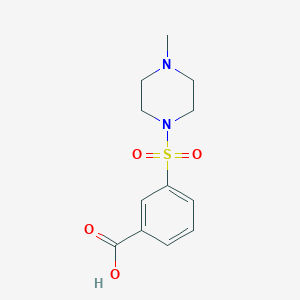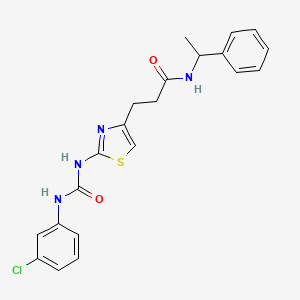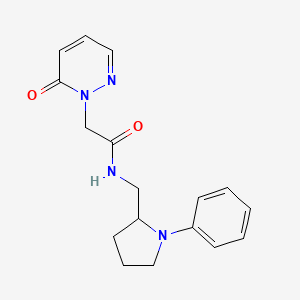
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine, also known as 3-MeO-2'-Oxo-PCE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by Parke-Davis, a subsidiary of Pfizer, as a potential anesthetic agent. However, its use as a medical drug was not pursued due to its potent psychoactive effects. Instead, it has gained popularity as a recreational drug and is often used for its hallucinogenic and dissociative effects.
作用機序
The mechanism of action of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine involves its interaction with various receptors in the brain. It acts as an NMDA receptor antagonist, which blocks the action of glutamate, an excitatory neurotransmitter. This leads to a decrease in the activity of the prefrontal cortex, which is responsible for higher cognitive functions such as decision making and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine are not well understood. It has been found to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. It also has a high affinity for the serotonin transporter, which may contribute to its hallucinogenic effects.
実験室実験の利点と制限
The advantages of using (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine in lab experiments include its potent NMDA receptor antagonism, which makes it a useful tool for studying the role of glutamate in the brain. Its high affinity for the serotonin transporter also makes it a useful tool for studying the effects of serotonin on the brain.
The limitations of using (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine in lab experiments include its potent psychoactive effects, which may interfere with the interpretation of results. Its use is also restricted due to its classification as a controlled substance.
将来の方向性
There are several future directions for research on (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine. One area of interest is its potential as a treatment for depression and anxiety disorders. Its ability to increase dopamine release and its high affinity for the serotonin transporter make it a promising candidate for further investigation.
Another area of interest is its potential as a tool for studying the role of glutamate in the brain. Its potent NMDA receptor antagonism makes it a useful tool for studying the effects of glutamate on the brain.
Conclusion:
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine is a dissociative anesthetic drug that has gained popularity as a recreational drug. Its mechanism of action involves its interaction with various receptors in the brain, including the NMDA receptor and the serotonin transporter. It has been used in scientific research to study its effects on the brain and its potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand its biochemical and physiological effects and its potential as a tool for studying the role of glutamate in the brain.
合成法
The synthesis of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine involves a series of chemical reactions. The starting material is 3-methoxy-4-methylphenylacetic acid, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 1-piperidinocyclohexanecarbonitrile in the presence of a base to give the desired product.
科学的研究の応用
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine has been used in scientific research to study its mechanism of action and its effects on the brain. It has been found to act as a potent NMDA receptor antagonist, which is responsible for its dissociative effects. It also has a high affinity for the serotonin transporter, which may contribute to its hallucinogenic effects.
特性
IUPAC Name |
(2R)-2-(3-methoxy-4-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(9(2)7-12)6-11(8)13-3/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVZJHXYEVSNRM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)

![N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2584671.png)



![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)
![Methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2584683.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)
